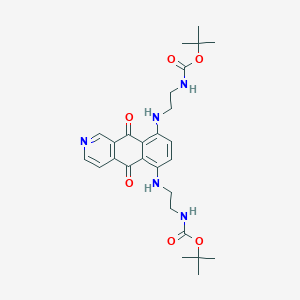
Pixantrone-bis-(2'-N-BOC)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pixantrone-bis-(2’-N-BOC) is a derivative of pixantrone, an aza-anthracenedione compound. Pixantrone itself is known for its use as an antineoplastic agent, particularly in the treatment of relapsed or refractory aggressive non-Hodgkin B-cell lymphomas . Pixantrone-bis-(2’-N-BOC) is a modified version of pixantrone, designed to enhance its stability and reduce toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pixantrone-bis-(2’-N-BOC) involves the protection of the amino groups in pixantrone with tert-butyloxycarbonyl (BOC) groups. This is typically achieved through a reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the BOC groups.
Industrial Production Methods
Industrial production of Pixantrone-bis-(2’-N-BOC) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pixantrone-bis-(2’-N-BOC) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted amino derivatives.
Scientific Research Applications
Pixantrone-bis-(2’-N-BOC) has several scientific research applications:
Chemistry: Used as a model compound for studying aza-anthracenedione chemistry.
Biology: Investigated for its interactions with DNA and proteins.
Medicine: Explored for its potential as a less cardiotoxic alternative to traditional anthracyclines in cancer therapy.
Industry: Used in the development of new antineoplastic agents with improved safety profiles.
Mechanism of Action
Pixantrone-bis-(2’-N-BOC) exerts its effects by intercalating into DNA and inhibiting topoisomerase II . This leads to the stabilization of protein-DNA complexes, resulting in double-stranded DNA breaks. The compound’s reduced cardiotoxicity is attributed to its inability to bind iron and generate reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: Another aza-anthracenedione with similar DNA intercalating properties but higher cardiotoxicity.
Doxorubicin: An anthracycline with a similar mechanism of action but greater cardiotoxicity.
Uniqueness
Pixantrone-bis-(2’-N-BOC) is unique due to its reduced cardiotoxicity and enhanced stability compared to other similar compounds . This makes it a promising candidate for further development in cancer therapy.
Properties
Molecular Formula |
C27H35N5O6 |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[[6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-5,10-dioxobenzo[g]isoquinolin-9-yl]amino]ethyl]carbamate |
InChI |
InChI=1S/C27H35N5O6/c1-26(2,3)37-24(35)31-13-11-29-18-7-8-19(30-12-14-32-25(36)38-27(4,5)6)21-20(18)22(33)16-9-10-28-15-17(16)23(21)34/h7-10,15,29-30H,11-14H2,1-6H3,(H,31,35)(H,32,36) |
InChI Key |
VRRQAZAFZRQUBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C2C(=C(C=C1)NCCNC(=O)OC(C)(C)C)C(=O)C3=C(C2=O)C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















